

synthesis of 2-Chloro-N-methyl-N-phenylacetamide from N-methylaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methyl-N-phenylacetamide

Cat. No.: B1329478

[Get Quote](#)

Application Notes: Synthesis of 2-Chloro-N-methyl-N-phenylacetamide

Introduction

2-Chloro-N-methyl-N-phenylacetamide is a chemical intermediate used in the synthesis of various organic compounds. Its synthesis is a straightforward example of N-acylation, a fundamental reaction in organic chemistry. The most common method for its preparation is the reaction of N-methylaniline with chloroacetyl chloride. This reaction, a nucleophilic acyl substitution, involves the nucleophilic attack of the secondary amine (N-methylaniline) on the electrophilic carbonyl carbon of the acid chloride (chloroacetyl chloride). The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Chemical Reaction

The overall chemical transformation is as follows:



Key Reaction Parameters

Several factors can influence the outcome of the synthesis, including the choice of solvent, the base used, and the reaction temperature. Common solvents include tetrahydrofuran (THF),

toluene, and benzene. Bases such as sodium hydroxide (NaOH), triethylamine (TEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are often employed to scavenge the HCl produced during the reaction.^{[1][2]} Temperature control is crucial, as the reaction is exothermic; it is often carried out at reduced temperatures (0–10°C) to control the reaction rate and minimize side reactions.^{[1][2]}

Experimental Protocols

Below are two detailed protocols for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide** from N-methylaniline.

Protocol 1: Synthesis using DBU in THF

This protocol is adapted from a procedure using DBU as a catalyst and base in THF.^[1]

Materials:

- N-methylaniline
- Chloroacetyl chloride
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Tetrahydrofuran (THF), anhydrous
- Deionized water
- Round bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice-salt bath

Procedure:

- In a 50 mL round bottom flask, dissolve N-methylaniline (6 mmol) in THF (5 ml).

- Add DBU (1.2 mmol) to the solution.
- Place the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes to cool the solution.
- Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel at a rate that maintains the internal temperature below 5°C.[1]
- After the addition is complete, remove the cooling bath and continue stirring the reaction mixture at room temperature for 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing cold water to precipitate the product.[1]
- Filter the resulting precipitate using a Buchner funnel.
- Wash the filtered solid with cold water to remove any remaining impurities.
- Dry the purified product, **2-Chloro-N-methyl-N-phenylacetamide**. Recrystallization from ethanol can be performed for further purification.[3]

Protocol 2: Synthesis using Sodium Hydroxide in Toluene

This protocol is a variation of the Schotten-Baumann reaction, using an aqueous base.

Materials:

- N-methylaniline
- Chloroacetyl chloride
- Sodium hydroxide (NaOH)
- Toluene
- Deionized water

- Round bottom flask
- Mechanical stirrer
- Dropping funnel
- Ice bath

Procedure:

- Dissolve N-methylaniline (1.00 mole) in toluene (750 ml) in a suitable reaction vessel.
- Add a 10% aqueous solution of NaOH (750 ml).
- Cool the stirred mixture to 0°C using an ice bath.
- Add chloroacetyl chloride (1.75 mole) dropwise over 45 minutes, ensuring the temperature remains below 10°C.
- After the addition is complete, continue stirring at room temperature for approximately one hour.
- The product will precipitate as a crystalline solid.
- Filter the solid product, wash it with cold toluene, and dry it in vacuo at 60°C.[\[2\]](#)

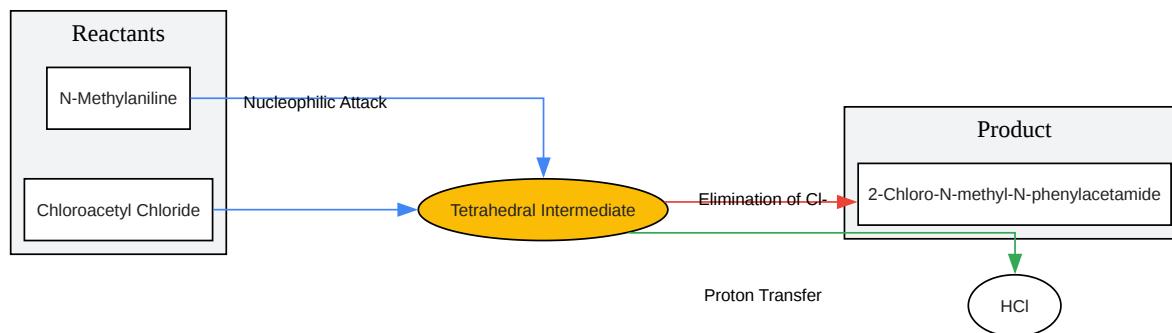
Data Presentation

The following table summarizes the quantitative data for the synthesis of **2-Chloro-N-methyl-N-phenylacetamide**.

Parameter	Value	Reference
Molecular Formula	C ₉ H ₁₀ ClNO	[4]
Molecular Weight	183.64 g/mol	[4]
Yield	25.80%	[3]
Melting Point	66-68°C	[3]
Appearance	Crystalline solid	[3]

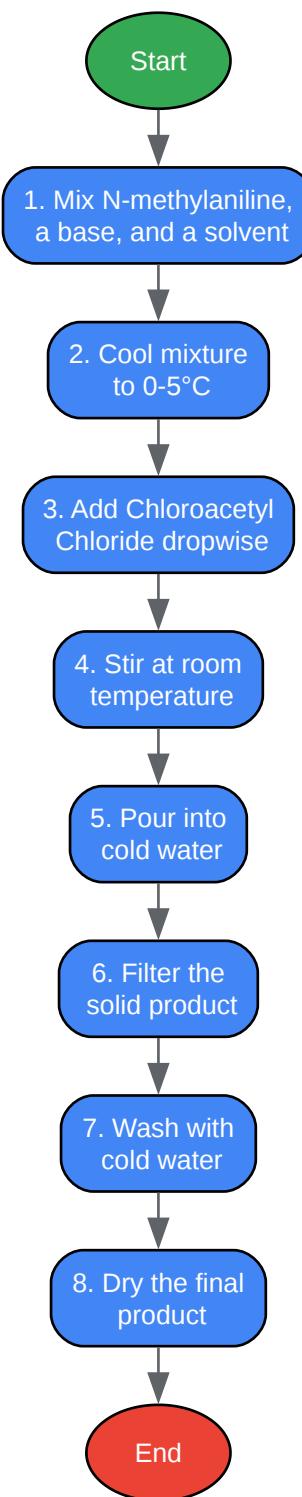
Visualizations

The following diagrams illustrate the reaction mechanism and the experimental workflow.



[Click to download full resolution via product page](#)

Caption: Reaction mechanism for the synthesis.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. prepchem.com [prepchem.com]
- 3. ijpsr.info [ijpsr.info]
- 4. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [synthesis of 2-Chloro-N-methyl-N-phenylacetamide from N-methylaniline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329478#synthesis-of-2-chloro-n-methyl-n-phenylacetamide-from-n-methylaniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com